
22-Dehydro 25-Hydroxy Cholesterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
22-Dehydro 25-Hydroxy Cholesterol is a derivative of cholesterol, specifically an oxysterol. Oxysterols are oxygenated derivatives of cholesterol that play significant roles in various biological processes, including cholesterol metabolism, immune response, and cellular signaling . This compound is particularly interesting due to its involvement in multiple physiological and pathological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 22-Dehydro 25-Hydroxy Cholesterol typically involves the oxidation of cholesterol or its derivatives. One common method includes the use of microbial transformation, where phytosterols are used as raw materials . Another method involves the use of specific reagents such as trifluoroacetone peroxide or chromium trioxide/acetic anhydride to oxidize cholesterol .
Industrial Production Methods: Industrial production of this compound often relies on large-scale microbial transformation processes. These processes are optimized for high yield and purity, ensuring that the compound meets the necessary standards for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 22-Dehydro 25-Hydroxy Cholesterol undergoes various chemical reactions, including:
Oxidation: Catalyzed by enzymes such as cholesterol 25-hydroxylase, leading to the formation of other oxysterols.
Reduction: Involves the conversion of the compound back to its parent cholesterol under specific conditions.
Substitution: Reactions where functional groups are replaced by others, often used in synthetic chemistry to create derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Trifluoroacetone peroxide, chromium trioxide/acetic anhydride.
Reducing Agents: Various hydrogen donors under catalytic conditions.
Solvents: Organic solvents like dichloromethane and ethanol are commonly used in these reactions.
Major Products Formed:
7α,25-Dihydroxycholesterol: Formed through further oxidation.
Cholesterol Derivatives: Various derivatives formed through substitution reactions.
Scientific Research Applications
22-Dehydro 25-Hydroxy Cholesterol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 22-Dehydro 25-Hydroxy Cholesterol involves its interaction with various molecular targets:
Transcriptional Factors: Such as liver X receptors (LXRs) and sterol regulatory element-binding proteins (SREBPs), which regulate cholesterol homeostasis.
G Protein-Coupled Receptors: Such as GPR183, involved in immune response.
Ion Channels: Including NMDA receptors, which play a role in neuronal signaling.
These interactions lead to the modulation of cholesterol synthesis, transport, and storage, as well as influencing inflammatory responses and cellular signaling pathways .
Comparison with Similar Compounds
25-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism and immune response.
7-Dehydrocholesterol: A precursor to vitamin D3, involved in similar metabolic pathways.
22-Dehydro 25-Hydroxy Cholesterol 3-Acetate: A derivative with similar biological activities.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for research in various fields .
Properties
Molecular Formula |
C27H44O2 |
|---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h6-8,18,20-24,28-29H,9-17H2,1-5H3/b7-6+/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1 |
InChI Key |
RXNXZBKSKJZKNN-LNKGLPRASA-N |
Isomeric SMILES |
C[C@H](/C=C/CC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C=CCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



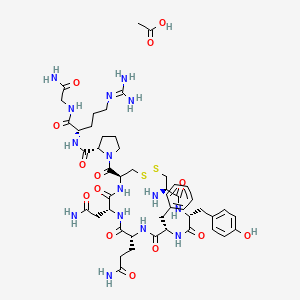
![[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13408010.png)
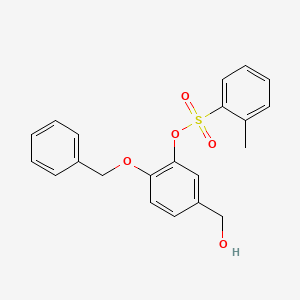
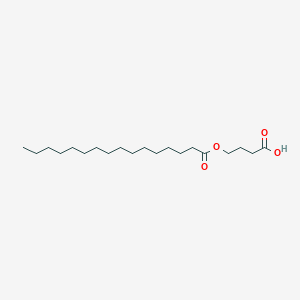
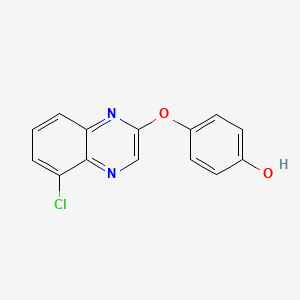
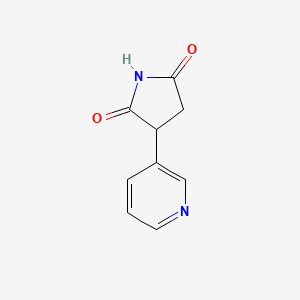
![(1S,2S,4R,6S,8S,11R,12S,14R,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13408038.png)
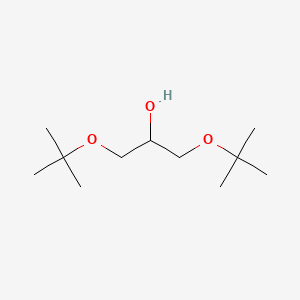
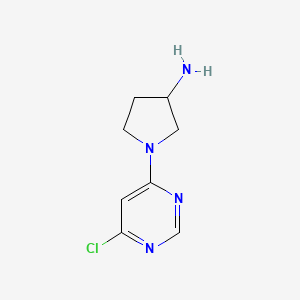
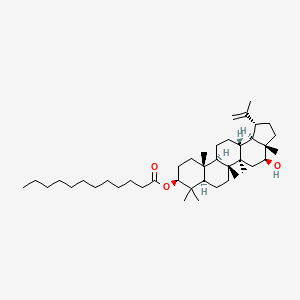
![Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13408050.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-leucylglycine](/img/structure/B13408064.png)

